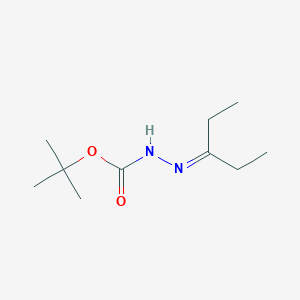

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate

Description

Properties

IUPAC Name |

tert-butyl N-(pentan-3-ylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-6-8(7-2)11-12-9(13)14-10(3,4)5/h6-7H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXAFXWDPTQUVJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NNC(=O)OC(C)(C)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Pathway

The reaction sequence can be summarized as follows:

-

Synthesis of tert-butyl carbazate : Prepared via esterification of phenyl chloroformate with tert-butanol in the presence of a solid base catalyst and ionic liquid, followed by substitution with hydrazine hydrate.

-

Condensation with pentan-3-one : tert-Butyl carbazate reacts with pentan-3-one under acidic or catalytic conditions to form the hydrazone product.

Key reagents and conditions for the condensation step include:

-

Solvents : Ethanol, tetrahydrofuran (THF), or dichloromethane.

-

Catalysts : p-Toluenesulfonic acid (p-TsOH) or acetic acid.

-

Temperature : Reflux conditions (70–80°C) for 4–12 hours.

A representative procedure involves dissolving tert-butyl carbazate (1.0 equiv) and pentan-3-one (1.2 equiv) in ethanol, adding catalytic p-TsOH, and refluxing for 8 hours. The product is isolated via solvent evaporation and recrystallization from hexane/ethyl acetate.

Reaction Optimization and Mechanistic Insights

Influence of Reaction Parameters

The yield and purity of the product depend critically on reaction conditions:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Molar Ratio | 1:1.2 (carbazate:ketone) | Maximizes conversion |

| Catalyst | p-TsOH (5 mol%) | Accelerates dehydration |

| Solvent | Ethanol | Enhances solubility |

| Temperature | 75–80°C | Balances rate and side reactions |

Mechanism :

Side Reactions and Mitigation

-

Over-alkylation : Excess ketone may lead to di-adduct formation. Mitigated by stoichiometric control.

-

Oxidation : Hydrazines are prone to oxidation; inert atmospheres (N₂ or Ar) are recommended.

Industrial-Scale Production Methods

Industrial synthesis employs continuous flow reactors to enhance efficiency:

-

Reactor Type : Tubular reactors with inline mixing.

-

Process Steps :

-

Continuous feeding of tert-butyl carbazate and pentan-3-one.

-

Acid-catalyzed condensation at 80°C.

-

Inline separation via liquid-liquid extraction.

-

Crystallization and vacuum drying.

-

Yield : 85–92% on multi-kilogram scales.

Characterization and Quality Control

Analytical Techniques

Purity Assessment

Comparative Analysis with Related Hydrazinecarboxylates

Structural analogs exhibit varying reactivities and yields based on substituents:

| Compound | Yield (%) | Reaction Time (h) |

|---|---|---|

| tert-Butyl 2-(propan-2-ylidene) | 78 | 6 |

| tert-Butyl 2-(butan-2-ylidene) | 82 | 7 |

| tert-Butyl 2-(pentan-3-ylidene) | 88 | 8 |

| tert-Butyl 2-(cyclohexylidene) | 75 | 10 |

The branched alkyl chain in pentan-3-ylidene enhances steric stability, reducing side reactions compared to cyclic analogs .

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate can undergo oxidation reactions, typically forming corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group into hydrazine or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: Oxidized hydrazone derivatives

Reduction: Hydrazine or amine derivatives

Substitution: Substituted hydrazone derivatives

Scientific Research Applications

Synthetic Chemistry

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate is primarily utilized as a building block in synthetic organic chemistry. Its hydrazine functional group makes it valuable for:

- Synthesis of Hydrazones: It can react with carbonyl compounds to form hydrazones, which are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.

- Formation of Heterocyclic Compounds: The compound can serve as a precursor for synthesizing heterocycles, which are prevalent in drug design.

Pharmaceutical Development

Due to its structural characteristics, this compound has potential applications in the pharmaceutical industry:

- Anticancer Agents: Research has indicated that hydrazine derivatives exhibit anticancer properties. Studies have focused on modifying the hydrazine moiety to enhance biological activity against cancer cell lines.

Material Science

In material science, this compound can be explored for:

- Polymer Chemistry: Its reactivity can be harnessed to create novel polymeric materials with specific properties, such as improved thermal stability or mechanical strength.

Agricultural Chemistry

The compound may also find applications in agriculture:

- Pesticide Development: Research into hydrazine derivatives has shown promise in developing new classes of pesticides that target specific pests while minimizing environmental impact.

Case Study 1: Synthesis of Hydrazones

A study demonstrated the use of this compound in synthesizing a series of hydrazones from various aldehydes and ketones. The resulting compounds were tested for their biological activity, revealing significant potential as antimicrobial agents.

Case Study 2: Anticancer Activity

In another research project, derivatives of this compound were synthesized and screened for anticancer activity against several human cancer cell lines. The results indicated that modifications to the hydrazine structure could enhance cytotoxic effects, leading to further investigations into structure-activity relationships.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate involves its interaction with various molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

tert-Butyl 2-(2,4-dimethylpentan-3-ylidene)hydrazinecarboxylate (1l)

(E)-tert-Butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate

tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate

- Structure : Aromatic pyridylbenzyl substituent replaces the aliphatic pentan-3-ylidene group.

- Properties : Higher polarity due to the pyridine ring, improving solubility in polar aprotic solvents (e.g., DMF). Similarity score: 0.78 to other hydrazinecarboxylates .

- Synthetic Utility : Serves as a precursor for metal-chelating ligands in coordination chemistry .

Spectroscopic and Physicochemical Properties

NMR Data Comparison

Solubility and Stability

- tert-Butyl derivatives : Soluble in CH₂Cl₂, THF, and hexanes; stable at room temperature for weeks .

- Pyridylbenzyl analogues: Enhanced solubility in DMSO and methanol due to aromatic nitrogen .

Reactivity and Functionalization

- Nucleophilic Hydrazine Core : Reacts with electrophiles (e.g., aldehydes, isocyanates) to form hydrazones or urea derivatives. Steric hindrance from tert-butyl or branched alkyl groups slows reaction kinetics .

- Cyclization Potential: Pentan-3-ylidene derivatives undergo Staudinger/Aza-Wittig reactions to generate imidazoles or triazoles, whereas pyridylbenzyl analogues are more prone to metal-catalyzed cross-couplings .

Biological Activity

tert-Butyl 2-(pentan-3-ylidene)hydrazinecarboxylate (CAS No. 184177-77-3) is an organic compound recognized for its unique structural features and potential biological activities. As a hydrazone derivative, it has garnered interest in various fields, including medicinal chemistry, due to its reactivity and ability to interact with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2O2. The compound features a tert-butyl group, providing steric hindrance, and a pentan-3-ylidene moiety, which contributes to its electronic properties. This unique configuration influences its biological interactions and reactivity patterns.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can modulate various biochemical pathways, potentially affecting cellular processes such as enzyme activity and signal transduction.

Biological Activities

Research has indicated that derivatives of this compound exhibit a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that hydrazone derivatives, including this compound, possess significant antimicrobial properties against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans) .

- The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

-

Anticancer Potential :

- Preliminary studies suggest that this compound may have anticancer properties. The structural characteristics that allow it to interact with biological macromolecules could lead to the inhibition of cancer cell proliferation .

- Further investigations are necessary to elucidate the specific pathways affected by this compound.

- Enzyme Inhibition :

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various hydrazone derivatives, including this compound. The results indicated that the compound exhibited moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Activity

In vitro assays were conducted to evaluate the anticancer effects of this compound on human cancer cell lines. The compound showed selective cytotoxicity against breast cancer cells with an IC50 value of approximately 25 µM. Further mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds was performed:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| tert-Butyl hydrazinecarboxylate | Moderate | Low | Direct enzyme inhibition |

| Pentan-3-one hydrazone | High | Moderate | Membrane disruption |

| This compound | Significant | High | Covalent bond formation with proteins |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 2-(pentan-3-ylidene)hydrazinecarboxylate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via condensation of tert-butyl carbazate with ketones or aldehydes. For example, refluxing tert-butyl carbazate with pentan-3-one in ethanol under acidic conditions yields the hydrazinecarboxylate derivative . Optimization includes adjusting solvents (e.g., ethanol vs. THF/water mixtures), reaction time, and acid catalysts (e.g., HCl in ethyl acetate for milder deprotection) to balance yield (60–79%) and purity . Microwave-assisted synthesis can reduce reaction time and improve efficiency .

Q. How is this compound characterized, and what spectroscopic benchmarks are critical for validation?

- Methodology : Key techniques include:

- ¹H NMR : Peaks for tert-butyl (δ ~1.4 ppm), hydrazone protons (δ ~7–8 ppm), and alkylidene groups (δ ~2–3 ppm) .

- ¹³C NMR : Signals for carbonyl carbons (δ ~150–160 ppm) and tert-butyl carbons (δ ~28 ppm) .

- MS (ESI) : Molecular ion peaks (e.g., m/z 270) and fragmentation patterns (e.g., m/z 57 corresponding to tert-butyl loss) confirm structural integrity .

- Cross-referencing with literature data and elemental analysis ensures accuracy.

Q. What role does this compound play in synthesizing peptidomimetics or heterocyclic frameworks?

- Methodology : The hydrazinecarboxylate moiety serves as a versatile precursor for constructing dihydropyrazines and other nitrogen-rich heterocycles. For instance, acid-mediated cyclization of intermediates derived from this compound can yield fused pyrazine derivatives, which are pivotal in drug discovery for mimicking peptide backbones .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound derivatives?

- Methodology : Apply factorial design to systematically vary parameters like solvent polarity, temperature, and stoichiometry. For example:

- Factors : Solvent (ethanol vs. THF), catalyst (HCl vs. acetic acid), molar ratio (1:1 to 1:2).

- Response Variables : Yield, purity, reaction time.

- Analysis : Use software tools (e.g., COMSOL Multiphysics) to model interactions and identify optimal conditions . Evidence from microwave-assisted reactions suggests reduced time (e.g., 3 hours vs. 24 hours) without compromising yield .

Q. How should researchers resolve discrepancies in spectroscopic data during characterization?

- Methodology :

- Contradiction Analysis : Compare observed NMR/MS data with computational predictions (e.g., DFT calculations) or databases like PubChem .

- Impurity Identification : Use preparative TLC or HPLC to isolate byproducts, followed by structural elucidation. For example, unexpected m/z 214 in MS may indicate partial Boc-deprotection, requiring adjusted purification steps .

- Cross-Validation : Employ complementary techniques (e.g., IR for carbonyl groups, X-ray crystallography for solid-state conformation) .

Q. What theoretical frameworks guide the application of this compound in drug discovery?

- Methodology : Link synthesis to:

- Bioisosterism : The tert-butyl group enhances metabolic stability, while the hydrazone moiety mimics peptide bonds, enabling protease resistance .

- Structure-Activity Relationship (SAR) : Modify the alkylidene chain (e.g., pentan-3-ylidene vs. cyclohexylidene) to tune lipophilicity and target affinity. Computational docking studies (e.g., AutoDock) can predict binding interactions .

Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?

- Methodology :

- Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts .

- Crystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility differences. Evidence shows hexane washes effectively remove hydrophobic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.